molecular formula C18H16BrNO5 B2774632 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide CAS No. 2320537-93-5

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2774632
CAS No.: 2320537-93-5
M. Wt: 406.232
InChI Key: ITOGBBPTMPJNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a bromomethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide typically involves multiple steps. One common approach is the reaction of 2,2’-bifuran with an appropriate hydroxyethylating agent under controlled conditions to introduce the hydroxyethyl group. This intermediate is then reacted with 2-bromo-5-methoxybenzoyl chloride in the presence of a base to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient coupling of furan derivatives with benzoyl chlorides under mild conditions, resulting in high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the bromomethoxybenzamide structure can facilitate binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide is unique due to its combination of bifuran, hydroxyethyl, and bromomethoxybenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO5/c1-23-11-4-5-13(19)12(9-11)18(22)20-10-14(21)15-6-7-17(25-15)16-3-2-8-24-16/h2-9,14,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOGBBPTMPJNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.